Cyclo[RGDfK(cypate)] is a cyclic peptide compound that incorporates a near-infrared fluorescent dye, cypate, into its structure. This compound is of significant interest in biomedical research due to its ability to selectively bind to integrins, particularly the αvβ3 and αvβ5 integrins, which are often overexpressed in various tumors. The compound's design allows it to function as both a targeting agent and an imaging probe, making it valuable in cancer diagnostics and therapy.
Cyclo[RGDfK(cypate)] is derived from the cyclic RGD (arginine-glycine-aspartic acid) peptide sequence, which is known for its role in cell adhesion and migration through interactions with integrins. The incorporation of cypate enhances the peptide's utility by providing a fluorescent marker for imaging applications.
Cyclo[RGDfK(cypate)] can be classified as a cyclic peptide and a fluorescent probe. It falls under the category of bioconjugates, combining biological molecules with synthetic dyes to facilitate imaging and therapeutic applications.
The synthesis of cyclo[RGDfK(cypate)] primarily employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process typically involves:
The synthesis process requires careful optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings enhances efficiency and consistency in producing cyclo[RGDfK(cypate)].
The molecular formula for cyclo[RGDfK(cypate)] is C27H41N9O7, with a molecular weight of approximately 603.7 Da. The cyclic structure confers stability compared to linear peptides, enhancing its biological activity.
Cyclo[RGDfK(cypate)] primarily engages in binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity involves binding to integrins, which modulates various cellular functions.
The binding affinity of cyclo[RGDfK(cypate)] for integrins has been characterized through competitive binding assays, revealing an IC₅₀ value around , indicating strong receptor binding capabilities.
Cyclo[RGDfK(cypate)] exerts its effects primarily through ligand binding to αvβ3 and αvβ5 integrins. This interaction triggers various intracellular signaling pathways that influence cell adhesion, migration, and survival.
The mechanism involves:
Cyclo[RGDfK(cypate)] has several scientific applications:
Solid-Phase Peptide Synthesis (SPPS)The cyclic pentapeptide core cyclo(Arg-Gly-Asp-D-Phe-Lys) (cyclo[RGDfK]) is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS. This method involves sequential coupling of side-chain-protected amino acids to 2-chlorotrityl resin. Key protecting groups include tert-butyl (tBu) for aspartic acid (Asp), pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine (Arg), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) for lysine (Lys). After linear chain assembly, the peptide is cleaved from the resin under mild acidic conditions (1% trifluoroacetic acid in dichloromethane), preserving side-chain protections. Macrocyclization is achieved in dilute dimethylformamide/dichloromethane solutions using benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIEA) as coupling agents, minimizing dimerization. Cyclization efficiency exceeds 85%, confirmed by electrospray ionization mass spectrometry (ESI-MS) [9].
Cypate Dye ConjugationCypate, a near-infrared (NIR) carbocyanine dye, is incorporated at the lysine ε-amino group of cyclo[RGDfK] via acylation. Prior to deprotection, the Dde group on lysine is selectively removed using 2% hydrazine in dimethylformamide. Cypate, functionalized as an N-hydroxysuccinimide ester (cypate-NHS), reacts with the free amine in dimethylformamide/triethylamine (pH 8–9) for 12 hours. The reaction is monitored via reverse-phase HPLC (RP-HPLC), showing >90% conversion. Crude products are purified by semi-preparative RP-HPLC using a C18 column with a water/acetonitrile/0.05% trifluoroacetic acid gradient, yielding cyclo[RGDfK(cypate)] as a blue solid with >95% purity [9].
Scaffold Fabrication TechniquesFor biomaterial applications, cyclo[RGDfK] is covalently conjugated to alginate scaffolds. Purified alginate (2% w/w) undergoes carbodiimide crosslinking in 2-(N-morpholino)ethanesulfonic acid buffer (pH 6.5) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). Cyclo[RGDfK] is added at 8.82–35.30 mM concentrations, enabling amide bond formation with alginate carboxyl groups. The functionalized alginate is then molded using a silicone sheet sandwich technique followed by freeze-gelation at −20°C, creating porous three-dimensional scaffolds. Unmodified alginate scaffolds serve as controls [1].
Linker EngineeringThe lysine side chain in cyclo[RGDfK] serves as a versatile site for linker attachment. Polyethylene glycol (PEG) spacers (e.g., PEG₄) are inserted between the peptide and cypate to minimize steric hindrance and preserve integrin binding. Azido-PEG₄ linkers enable click chemistry for modular conjugation. Incorporating triglycine (G₃) spacers in dimeric cyclo[RGDfK] systems enhances flexibility and integrin αvβ₃ binding affinity by 2.5-fold compared to non-spaced analogs, as shown in competitive binding assays (IC₅₀ = 0.94 nM vs. 2.3 nM) [3] [5] [6].
Purification and Stability EnhancementsTable 1: Purification Methods for cyclo[RGDfK(cypate)] Derivatives
| Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Semi-prep RP-HPLC | C18 column; H₂O/ACN/0.05% TFA gradient (10→60% ACN in 25 min) | >95 | 70–75 |
| Dialysis | 3.5 kDa MWCO membrane; 48 h in ammonium acetate buffer (pH 5.0) | 90 | >85 |
| Size-Exclusion Chromatography | Sephadex G-25; phosphate-buffered saline eluent | 88 | 80 |
RP-HPLC remains optimal for removing truncated peptides and unreacted cypate. For metal-chelated variants (e.g., Ga³⁺-DFO conjugates), dialysis in ammonium acetate buffer (pH 5.0) prevents aggregation. Lyophilization with cryoprotectants (e.g., trehalose) improves long-term stability, allowing storage at −20°C for >12 months without degradation [4] [9].
Conformational StabilityCyclization constraints enhance protease resistance. Cyclo[RGDfK(cypate)] retains >80% integrity after 24 hours in human serum, whereas linear analogs degrade completely. D-phenylalanine (D-Phe) substitution prevents isomerization by chiral proteases. Additionally, trifluoroacetic acid (TFA) salt formation during purification (yielding cyclo[RGDfK] TFA) enhances aqueous solubility and biocompatibility without affecting integrin binding (IC₅₀ = 0.94 nM) [5] [7] [8].
Conjugation Efficiency OptimizationTable 2: Reaction Parameters for Cypate Conjugation
| Parameter | Standard Protocol | Optimized Protocol | Impact on Efficiency |
|---|---|---|---|
| Solvent | Dimethylformamide | Dimethylformamide/THF (3:1) | ↑ Solubility of cypate-NHS |
| pH | 7.5 | 8.5 | ↑ Amine deprotonation |
| Reaction Time | 6 h | 12 h | ↑ Conversion (70% → 92%) |
| Peptide:Dye Ratio | 1:1 | 1:2.5 | ↑ Yield (65% → 78%) |
Optimized conditions use a 2.5-fold molar excess of cypate-NHS in tetrahydrofuran/dimethylformamide (1:3) at pH 8.5 for 12 hours, improving yields from 65% to 78%. Microwave-assisted coupling (50°C, 30 min) further reduces reaction times but may cause epimerization [9].
Stereochemical ControlChiral HPLC confirms retention of D-Phe configuration post-synthesis. Using N,N-diisopropylethylamine as a base minimizes racemization during cyclization (<2% epimerization). Single diastereomers are isolated via preparative HPLC using chiral columns (Chirobiotic T) with ethanol/hexane gradients [6] [8].
Analytical CharacterizationPurity is validated by RP-HPLC (C18 column; 214/254 nm UV). Identity is confirmed by ESI-MS: [M+H]⁺ m/z calculated for C₅₄H₆₇N₁₁O₁₀S₂ (cyclo[RGDfK(cypate)]): 1101.44, observed: 1101.6. Integrin αvβ₃ binding affinity is verified via competitive displacement assays against ¹²⁵I-echistatin in U87MG glioma cells (IC₅₀ = 10⁻⁷ M) [9] [10].
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